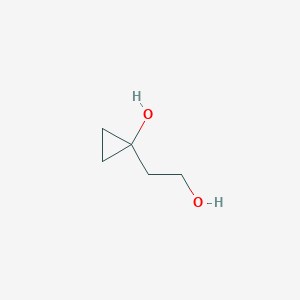
1-(2-Hydroxyethyl)cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Hydroxyethyl)cyclopropanol” is a cyclopropane derivative containing a hydroxyethyl group. It has a molecular weight of 102.13 . The compound is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)cyclopropanol” comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This results in the chemical formula C5H10O2 . The compound contains a total of 17 bonds, including 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)cyclopropanol” is an oil at room temperature . It has a molecular weight of 102.13 . The compound is more acidic than many other alcohols due to the ring strain associated with the cyclopropane structure .
Wissenschaftliche Forschungsanwendungen
Construction of Multifunctional Compounds
The ring-opening of cyclopropanols like 1-(2-Hydroxyethyl)cyclopropanol is a well-documented area of research . This process, coupled with various partners, facilitates the synthesis of a large number of multifunctional compounds that may otherwise be difficult to access .
Synthesis of Pharmaceutical Compounds
Cyclopropanol ring-opening/coupling reactions have interesting applications in the synthesis of pharmaceutical compounds . The unique properties of 1-(2-Hydroxyethyl)cyclopropanol can be leveraged to create complex pharmaceutical compounds.
Production of Natural Products
The cyclopropanol ring-opening/coupling reaction also finds use in the synthesis of natural products . These natural products have a wide range of applications in various fields, including medicine and agriculture.
4. Creation of Diversified Organic Synthetic Intermediates The ring-opening/coupling reaction of cyclopropanols can lead to the production of structurally more diversified organic synthetic intermediates . These intermediates can be used in the synthesis of a variety of organic compounds.
Synthesis of Tetrahydrofurans and Tetrahydropyrans
1-(2-Hydroxyethyl)cyclopropanol can be used in the synthesis of tetrahydrofurans (THFs) and tetrahydropyrans (THPs) . These are important core scaffolds frequently found in many molecules of medicinal importance .
6. Total Syntheses of Hyperiones A and B The synthesis of THFs from 1-(2-Hydroxyethyl)cyclopropanol enabled the shortest enantioselective syntheses of hyperiones A and B . This is significantly shorter than the previously reported total syntheses .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-3-5(7)1-2-5/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXPSVEYCEKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)cyclopropanol | |
CAS RN |
128312-78-7 |
Source


|
| Record name | 1-(2-hydroxyethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

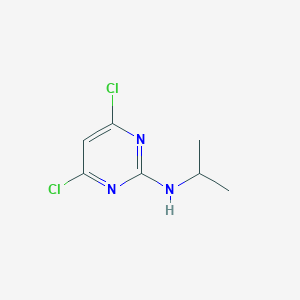
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
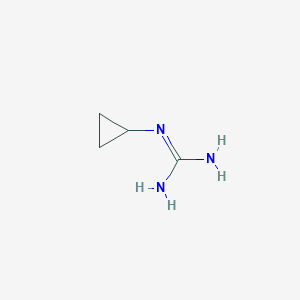
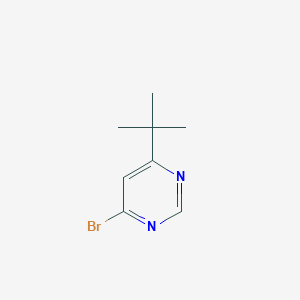
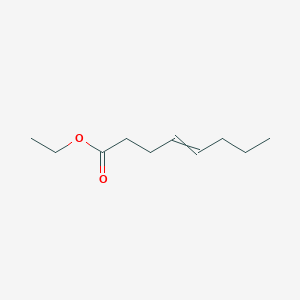
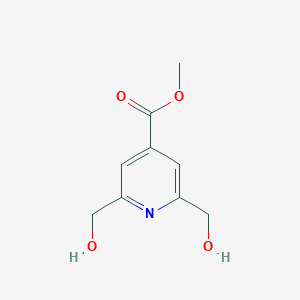
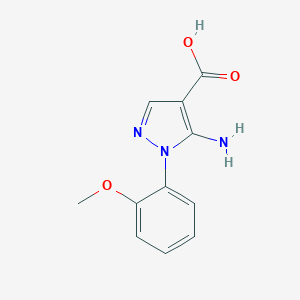

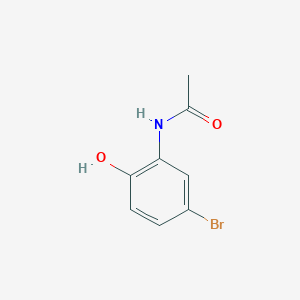
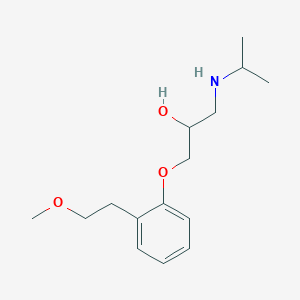
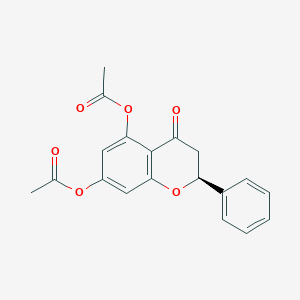
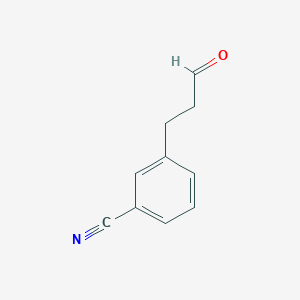
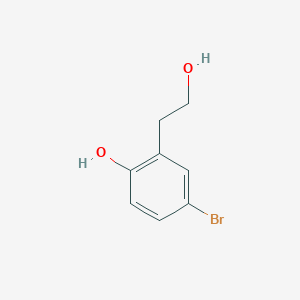
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)